molecular formula C8H14O2 B1354544 2,2-Dimethyl-5-hexenoic acid CAS No. 58203-68-2

2,2-Dimethyl-5-hexenoic acid

Cat. No.: B1354544
CAS No.: 58203-68-2
M. Wt: 142.2 g/mol
InChI Key: LUOVXOGESOTATJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-hexenoic acid: is an organic compound with the molecular formula C8H14O2 . It is a carboxylic acid with a double bond and two methyl groups attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials:

    Reaction Conditions: One common method involves the use of as a coupling agent and as a catalyst in a solvent like dichloromethane.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethyl-5-hexenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-hexenoic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid functional group allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-5-hexenoic acid is unique due to the presence of both the double bond and the two methyl groups at the second carbon position. This combination of features imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2,2-dimethylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVXOGESOTATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441969
Record name 2,2-DIMETHYL-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58203-68-2
Record name 2,2-DIMETHYL-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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